molecular formula C23H24N2O3 B2926469 N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide CAS No. 898458-61-2

N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide

Cat. No.: B2926469
CAS No.: 898458-61-2
M. Wt: 376.456
InChI Key: PKTLIFXSVRMARC-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide is a synthetic tetrahydroisoquinoline (THIQ) derivative developed for investigative oncology and biochemistry. Compounds based on the tetrahydroisoquinoline core structure have been reported as promising agents in cancer research, particularly for hormone-responsive cancers. Research on analogous THIQ molecules has demonstrated significant in-vitro antiproliferative activity against human breast cancer cell lines, including both ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) types . Some specific THIQ analogs have shown potent activity, with IC50 values in the sub-micromolar range, outperforming reference compounds like Tamoxifen in experimental settings . The mechanism of action for this class of compounds is an active area of investigation. Tetrahydroisoquinolines are investigated as selective estrogen receptor modulators (SERMs) or antagonists, which function by blocking the binding of estrogen to its receptor in ER-positive cancer cells, thereby stalling proliferation . Furthermore, evidence suggests that certain THIQs may operate through non-hormonal pathways, such as functioning as microtubule disruptors. These compounds can induce cell cycle arrest at the G2/M phase by holding the microtubule network static, thereby preventing mitosis and leading to the halting of cancer cell replication without observed toxicity . This makes this compound a valuable chemical tool for researchers studying targeted cancer therapies, mechanisms of drug resistance, and alternative cytostatic agents.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-27-20-9-4-8-18(14-20)23(26)24-15-21(22-10-5-13-28-22)25-12-11-17-6-2-3-7-19(17)16-25/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTLIFXSVRMARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the Paal-Knorr synthesis.

    Synthesis of Tetrahydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling of Furan and Tetrahydroisoquinoline: The furan and tetrahydroisoquinoline moieties are coupled through a Friedel-Crafts acylation reaction.

    Formation of Methoxybenzamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to its therapeutic effects.

Comparison with Similar Compounds

Discussion

The structural uniqueness of N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide lies in its hybrid architecture, merging elements from THIQ-based receptor antagonists, benzamide agrochemicals, and furan-containing intermediates. Key inferences include:

  • Receptor Selectivity : The 3-methoxybenzamide group may enhance affinity for aminergic receptors (e.g., serotonin or orexin receptors) compared to acetamide analogs .
  • Metabolic Stability : The furan ring could reduce oxidative metabolism compared to phenyl or pyridine moieties in similar compounds .
  • Synthetic Accessibility : The ethyl linker between THIQ and benzamide may simplify modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Compound Overview

Chemical Structure : The compound features a furan ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities. The methoxybenzamide group enhances lipophilicity and may influence the compound's interaction with biological targets.

Molecular Formula : C25H23N3O

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction.
  • Acylation : The furan-2-carbonyl group is introduced via acylation with furan derivatives.
  • Coupling with Methoxybenzamide : The final step involves coupling the intermediate with 3-methoxybenzoyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible use as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialEffective against MRSA
Enzyme InhibitionModulates metabolic pathways

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